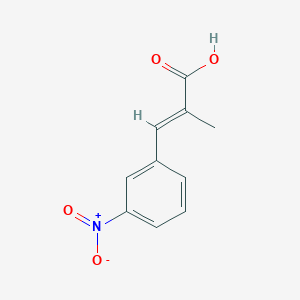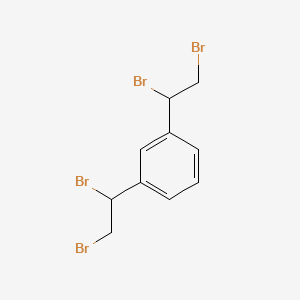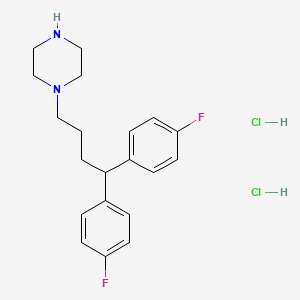![molecular formula C31H27N5O5S3 B11969134 Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolo[3,2-A]pyrimidine core, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolo[3,2-A]pyrimidine core, followed by the introduction of various substituents. Common synthetic routes may involve:
Formation of the Thiazolo[3,2-A]pyrimidine Core: This can be achieved through cyclization reactions involving thioamides and α,β-unsaturated carbonyl compounds.
Introduction of Substituents: Various substituents can be introduced through nucleophilic substitution, electrophilic addition, or other organic reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
Thiazolo[3,2-A]pyrimidines: Other compounds with the same core structure but different substituents.
Pyrazoles: Compounds with a pyrazole ring, known for their diverse biological activities.
Uniqueness
The unique combination of substituents in Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate may confer specific properties that are not observed in similar compounds. This could include enhanced biological activity, improved stability, or unique chemical reactivity.
属性
分子式 |
C31H27N5O5S3 |
|---|---|
分子量 |
645.8 g/mol |
IUPAC 名称 |
methyl (2E)-2-[[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H27N5O5S3/c1-19-26(30(38)41-4)28(24-11-8-16-42-24)36-29(37)25(43-31(36)32-19)17-21-18-35(22-9-6-5-7-10-22)33-27(21)20-12-14-23(15-13-20)44(39,40)34(2)3/h5-18,28H,1-4H3/b25-17+ |
InChI 键 |
LEUVYQNLTXFOMN-KOEQRZSOSA-N |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3C4=CC=C(C=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)/SC2=N1)C6=CC=CS6)C(=O)OC |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)SC2=N1)C6=CC=CS6)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11969054.png)


![4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11969069.png)
![isopropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969077.png)
![1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene](/img/structure/B11969084.png)
![(2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11969093.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11969097.png)
![2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol](/img/structure/B11969102.png)
![4-{(E)-[(1,1-dioxidotetrahydro-3-thienyl)imino]methyl}phenyl (2E)-3-(4-tert-butylphenyl)-2-propenoate](/img/structure/B11969105.png)

![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969107.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)

